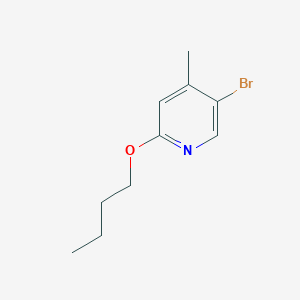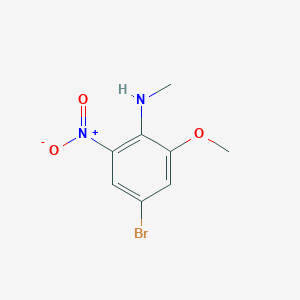
4-bromo-2-méthoxy-N-méthyl-6-nitroaniline
Vue d'ensemble
Description
4-Bromo-2-methoxy-N-methyl-6-nitroaniline is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxy group, a nitro group, and a methyl group attached to the benzene ring
Applications De Recherche Scientifique
4-Bromo-2-methoxy-N-methyl-6-nitroaniline is used in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Material Science: In the development of organic semiconductors and other advanced materials.
Biological Studies: As a probe to study enzyme activities and interactions.
Industrial Applications: In the synthesis of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Orientations Futures
4-bromo-2-methoxy-N-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . This suggests that it could play a role in the development of new treatments for metabolic syndrome.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxy-N-methyl-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common route includes:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium permanganate.
Reduction: Tin and hydrochloric acid, iron and acetic acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 4-bromo-2-methoxy-N-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methoxy-N-methyl-6-nitroaniline depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The presence of electron-withdrawing groups like the nitro and bromine atoms can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-methyl-6-nitroaniline
- 4-Bromo-2-nitroaniline
- 2-Bromo-6-methoxyaniline
Comparison: 4-Bromo-2-methoxy-N-methyl-6-nitroaniline is unique due to the presence of both a methoxy and a nitro group, which can significantly influence its electronic properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
4-bromo-2-methoxy-N-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-8-6(11(12)13)3-5(9)4-7(8)14-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMDBUZZCNJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



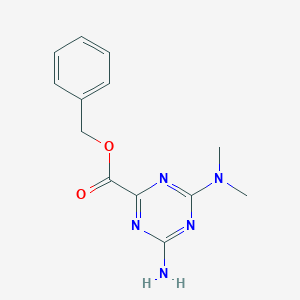
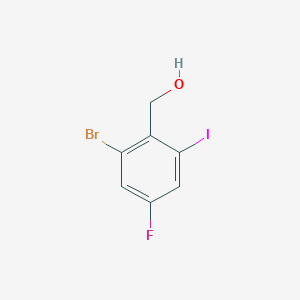


![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
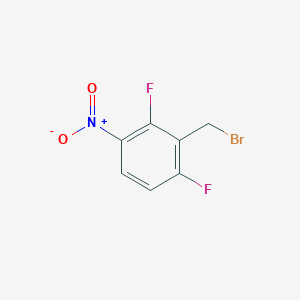
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
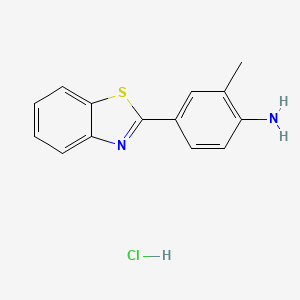
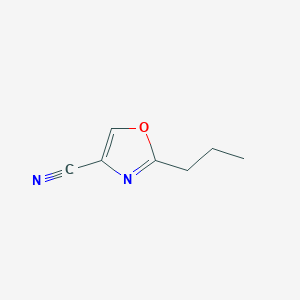
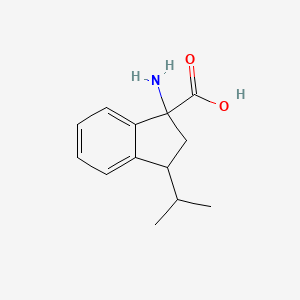
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)
